(tert-Butyldimethylsilyloxy)acetaldehyde

Description

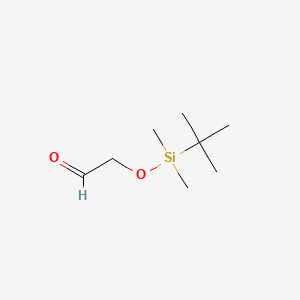

Structure

3D Structure

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2Si/c1-8(2,3)11(4,5)10-7-6-9/h6H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBFFOKESLAUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400520 | |

| Record name | (tert-Butyldimethylsilyloxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102191-92-4 | |

| Record name | (tert-Butyldimethylsilyloxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(tert-butyldimethylsilyl)oxy]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (tert-Butyldimethylsilyloxy)acetaldehyde

Introduction

This compound, also known as 2-((tert-butyldimethylsilyl)oxy)acetaldehyde, is a bifunctional organic compound of significant interest in organic synthesis. It serves as a protected form of hydroxyacetaldehyde, with the hydroxyl group masked by a bulky tert-butyldimethylsilyl (TBS) ether. This protection strategy allows the reactive aldehyde functional group to participate in a wide range of chemical transformations without interference from the hydroxyl group. Its utility is particularly pronounced in the synthesis of complex molecules and natural products, where precise control of functional group reactivity is paramount. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling procedures.

Chemical and Physical Properties

This compound is a flammable, colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₂Si | [2] |

| Molecular Weight | 174.31 g/mol | [2][3] |

| CAS Number | 102191-92-4 | [3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 0.915 g/mL at 25 °C | [4] |

| Boiling Point | 165-167 °C | [4] |

| Refractive Index (n20/D) | 1.432 | [4] |

| Flash Point | 60 °C (140 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Chemical Identifiers

| Identifier Type | Identifier | Reference |

| IUPAC Name | 2-[tert-butyl(dimethyl)silyl]oxyacetaldehyde | [3] |

| SMILES | CC(C)(C)--INVALID-LINK--(C)OCC=O | |

| InChI | 1S/C8H18O2Si/c1-8(2,3)11(4,5)10-7-6-9/h6H,7H2,1-5H3 | |

| InChIKey | MEBFFOKESLAUSJ-UHFFFAOYSA-N |

Synthesis: Experimental Protocol

A common and efficient method for synthesizing this compound is the Swern oxidation of 2-((tert-butyldimethylsilyl)oxy)ethanol.[4] This protocol offers high yields and avoids harsh reaction conditions.

Reaction: Swern Oxidation of 2-((tert-butyldimethylsilyl)oxy)ethanol

Materials and Reagents:

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

2-((tert-butyldimethylsilyl)oxy)ethanol

-

Triethylamine (TEA)

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

Procedure: [4]

-

Under a nitrogen atmosphere, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add dimethyl sulfoxide (2.4 eq) to the cooled solution and stir for 30 minutes.

-

Add a solution of 2-((tert-butyldimethylsilyl)oxy)ethanol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture. Maintain the temperature at -78 °C and continue stirring for another 30 minutes.

-

Slowly add triethylamine (5.0 eq) dropwise to the mixture.

-

After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.

-

Gradually warm the mixture to room temperature and continue stirring for 1 hour.

-

Adjust the pH of the reaction mixture to 4 using aqueous 2N hydrochloric acid.

-

Extract the product with dichloromethane (3 times).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil. The product is often used directly in subsequent steps without further purification.[4]

Applications in Organic Synthesis and Drug Development

The primary application of this compound is as a synthetic building block. The TBS ether serves as an effective protecting group for the hydroxyl function of glycolaldehyde, allowing the aldehyde to undergo various transformations such as Wittig reactions, aldol additions, Grignard reactions, and reductive aminations.

Key Applications:

-

Natural Product Synthesis: It is a crucial intermediate in the synthesis of complex molecules. For instance, it has been employed in the construction of the key tetrahydropyran subunit during the total synthesis of the marine natural product (–)-dactylodide.[2][4]

-

Nucleophilic Addition: The aldehyde functionality is susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Drug Discovery: In drug development, aldehydes are important functional groups.[5] The controlled introduction of the hydroxyacetaldehyde moiety using this protected synthon is valuable for creating complex pharmacophores and modifying lead compounds to improve their pharmacokinetic profiles. The principles of retrometabolic drug design can be applied, where a complex molecule is designed to metabolize into predictable, non-toxic components like glycolaldehyde.[6]

Reactivity and Stability

Reactivity: The reactivity of the molecule is dominated by the aldehyde group, which readily undergoes nucleophilic attack. The adjacent silyl ether is generally stable to basic and nucleophilic conditions but is sensitive to acid and fluoride sources, which are used for its removal.

Stability and Storage: The compound is stable under recommended storage conditions (2-8°C).[7] It is incompatible with strong oxidizing agents.[7] The material is a flammable liquid and vapor, and containers should be kept tightly closed in a dry, well-ventilated place.[8] Hazardous decomposition products formed under fire conditions include carbon oxides and silicon oxides.[7]

Spectroscopic Data

While raw spectral data is not provided, characterization relies on standard spectroscopic methods. A commercial sample with a purity of >=88-90% will have an infrared spectrum that conforms to its structure.[1]

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.7 ppm), a doublet for the methylene protons adjacent to the aldehyde (~4.2 ppm), and singlets for the methyl groups on the silicon atom (~0.1 ppm) and the tert-butyl group (~0.9 ppm).

-

¹³C NMR: The aldehyde carbon would appear significantly downfield (~200 ppm). Other signals would correspond to the methylene carbon (~65 ppm) and the carbons of the TBS group.

-

IR Spectroscopy: Key peaks would include a strong carbonyl (C=O) stretch for the aldehyde at ~1725 cm⁻¹ and C-H stretches around 2900-3000 cm⁻¹. The Si-O-C bond would also show characteristic stretches.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[2][8]

| Hazard Class | Code | Statement |

| Flammable Liquids | H226 | Flammable liquid and vapor |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Precautionary Statements and PPE

| Type | Code | Statement |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P233 | Keep container tightly closed. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Personal Protective Equipment (PPE) | - | Wear protective gloves, eye protection (eyeshields), and a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[8] |

First-Aid Measures [8]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to act as a stable, protected equivalent of hydroxyacetaldehyde provides chemists with a reliable tool for the controlled construction of complex molecular architectures found in natural products and pharmaceutical agents. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

- 1. (tert-Butyldimethylsiloxy)acetaldehyde, 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. 2-((Tert-butyldimethylsilyl)oxy)acetaldehyde | C8H18O2Si | CID 4187788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 102191-92-4 [chemicalbook.com]

- 5. Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarship.miami.edu]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. tert-Butyldimethylsilyloxy)acetaldehyde, CAS No. 102191-92-4 - iChemical [ichemical.com]

An In-depth Technical Guide to (tert-Butyldimethylsilyloxy)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

(tert-Butyldimethylsilyloxy)acetaldehyde , also known as (tert-Butyldimethylsiloxy)acetaldehyde, is a valuable bifunctional reagent in modern organic synthesis. Its structure incorporates a reactive aldehyde group and a sterically hindered silyl ether, a common protecting group for alcohols. This combination allows for selective transformations at the aldehyde terminus while the hydroxyl group remains masked, making it a key building block in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. This guide provides a comprehensive overview of its properties, synthesis, and applications.

Chemical Properties and Identifiers

This compound is a flammable, colorless to light yellow liquid that is sensitive to moisture.[1][2] It is primarily utilized as a synthetic intermediate in laboratory settings. Proper storage under inert gas and refrigerated conditions (2-8°C) is recommended to maintain its stability and purity.[1][2][3]

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Citations |

| CAS Number | 102191-92-4 | [4][5][6] |

| Molecular Formula | C₈H₁₈O₂Si | [4][5][7] |

| Molecular Weight | 174.31 g/mol | [3][4][7] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 165-167 °C (lit.) | [2][3][8] |

| 65 °C at 17 mmHg | [1] | |

| Density | 0.915 g/mL at 25 °C (lit.) | [2][3][8] |

| Refractive Index (n₂₀/D) | 1.432 (lit.) | [2][3][8] |

| Flash Point | 60 °C (140 °F) - closed cup | [1][2] |

| Storage Temperature | 2-8°C | [2][3] |

| Purity | Commercially available at 90% or >95% (GC) | [1][6] |

| IUPAC Name | 2-[(tert-butyldimethylsilyl)oxy]acetaldehyde | [5][7] |

| Synonyms | (tert-Butyldimethylsiloxy)acetaldehyde, 2-(tert-Butyldimethylsilyloxy)acetaldehyde, Dimethyl-tert-butylsilyloxyacetaldehyde | [1] |

| InChI Key | MEBFFOKESLAUSJ-UHFFFAOYSA-N | [3][5] |

| SMILES String | CC(C)(C)--INVALID-LINK--(C)OCC=O | [3][5][6] |

Synthesis of this compound

A common and efficient method for the preparation of this compound is the Swern oxidation of the corresponding protected alcohol, 2-((tert-butyldimethylsilyl)oxy)ethanol.[8] This method is favored for its mild reaction conditions and high yields.

This protocol outlines the synthesis starting from 2-((tert-butyldimethylsilyl)oxy)ethanol.[8]

Materials:

-

2-((tert-butyldimethylsilyl)oxy)ethanol (26.0 g, 147.5 mmol)

-

Oxalyl chloride (13.7 mL, 162.2 mmol)

-

Anhydrous dichloromethane (DCM, 500 mL total)

-

Dimethyl sulfoxide (DMSO, 25.1 mL, 353.9 mmol)

-

Triethylamine (102.74 mL, 737.0 mmol)

-

Aqueous 2N hydrochloric acid

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, and standard glassware for inert atmosphere reactions

Procedure:

-

Under a nitrogen atmosphere, dissolve oxalyl chloride in 400 mL of anhydrous dichloromethane in a flask and cool the solution to -78 °C using a dry ice/acetone bath.[8]

-

Slowly add dimethyl sulfoxide to the cooled solution and stir for 30 minutes.[8]

-

Add a solution of 2-((tert-butyldimethylsilyl)oxy)ethanol in 100 mL of anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at -78 °C.[8]

-

Continue stirring the mixture at -78 °C for an additional 30 minutes after the addition is complete.[8]

-

Slowly add triethylamine dropwise to the reaction mixture.[8]

-

Stir the reaction at -78 °C for another 30 minutes, then allow it to gradually warm to room temperature and continue stirring for 1 hour.[8]

-

Adjust the pH of the reaction mixture to 4 with aqueous 2N hydrochloric acid.[8]

-

Perform an extraction with dichloromethane (3 x 400 mL).[8]

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a colorless oil.[8] The product is often used in subsequent steps without further purification.[8]

Figure 1. Workflow diagram for the synthesis of this compound via Swern oxidation.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a two-carbon building block. The aldehyde functionality allows for a wide range of transformations, including:

-

Nucleophilic Additions: Reactions with Grignard reagents, organolithiums, or other nucleophiles to form secondary alcohols.

-

Wittig and Related Olefinations: To construct carbon-carbon double bonds.

-

Reductive Aminations: To synthesize protected amino alcohols.

A notable application is in the construction of tetrahydropyran subunits, which are common structural motifs in many natural products with significant biological activity.[4] After the desired transformation at the aldehyde, the tert-butyldimethylsilyl (TBS) protecting group can be easily removed under standard conditions (e.g., using fluoride sources like TBAF or acidic hydrolysis), unmasking the primary alcohol for further functionalization. This strategic protection-deprotection sequence is fundamental in multi-step syntheses prevalent in drug discovery.

Safety and Handling

This compound is a flammable liquid and vapor.[2][7] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][7] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a Dangerous Good for transport.[4][6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

References

- 1. 2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde | 102191-92-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. tert-Butyldimethylsilyloxy)acetaldehyde, CAS No. 102191-92-4 - iChemical [ichemical.com]

- 3. (叔丁基二甲基硅氧基)乙醛 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. (tert-Butyldimethylsiloxy)acetaldehyde, 90% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. Synthonix, Inc > 102191-92-4 | this compound [synthonix.com]

- 7. 2-((Tert-butyldimethylsilyl)oxy)acetaldehyde | C8H18O2Si | CID 4187788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 102191-92-4 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

Technical Guide: (tert-Butyldimethylsilyloxy)acetaldehyde in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Compound Data

(tert-Butyldimethylsilyloxy)acetaldehyde is a versatile bifunctional reagent used in a variety of complex organic syntheses. Its aldehyde group serves as a key building block for carbon-carbon bond formation, while the bulky tert-butyldimethylsilyl (TBS) ether provides a stable protecting group for the hydroxyl functionality. This allows for selective reactions at other sites of a molecule. The compound's utility is particularly noted in the construction of tetrahydropyran subunits and in the total synthesis of various natural products.[1]

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₈O₂Si |

| Molecular Weight | 174.31 g/mol |

| CAS Number | 102191-92-4 |

| Appearance | Clear colorless to straw yellow liquid |

| Boiling Point | 165-167 °C (lit.) |

| Density | 0.915 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.432 (lit.) |

Key Applications in Synthesis

This compound is a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of natural product synthesis. It has been employed as a crucial reagent in the total synthesis of several bioactive compounds, including:

-

(+)-Ambruticin

-

(−)-Laulimalide

-

(−)-Salinosporamide A

-

(+)-Leucascandrolide A

-

(–)-Dactylodide

A primary application of this aldehyde is in the stereocontrolled construction of tetrahydropyran rings, a common motif in marine natural products.[1] It can function as both an aldol donor and acceptor, highlighting its versatility in forming key carbon-carbon bonds.

Representative Experimental Protocol: Aldol Addition

The following is a representative protocol for a base-catalyzed aldol addition reaction using this compound and a ketone, such as acetone. This reaction forms a β-hydroxy carbonyl compound, a foundational structure in many synthetic pathways.

Materials:

-

This compound

-

Acetone (or other suitable ketone)

-

Sodium Hydroxide (NaOH), 10% aqueous solution

-

Ethanol

-

Deionized Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

1 M Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a 1:1 mixture of ethanol and water to a concentration of 0.5 M.

-

Add acetone (1.5 equivalents) to the solution and stir at room temperature.

-

Slowly add a 10% aqueous solution of sodium hydroxide (0.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1 M HCl until it reaches a pH of approximately 7.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude β-hydroxy carbonyl product.

-

The crude product can be further purified by flash column chromatography.

Logical Workflow and Pathway Visualizations

To illustrate the role of this compound in a synthetic context, the following diagrams depict a generalized experimental workflow for the described aldol reaction and a conceptual signaling pathway for the application of a synthesized bioactive molecule.

References

An In-Depth Technical Guide to the Synthesis of (tert-Butyldimethylsilyloxy)acetaldehyde from (tert-Butyldimethylsilyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (tert-Butyldimethylsilyloxy)acetaldehyde via the oxidation of its corresponding primary alcohol, 2-((tert-Butyldimethylsilyl)oxy)ethanol. The document details three prevalent and effective oxidation methodologies: the Swern oxidation, the Parikh-Doering oxidation, and the Dess-Martin periodinane (DMP) oxidation. Each method is presented with a detailed experimental protocol, a mechanistic diagram, and a comparative analysis of key reaction parameters to aid researchers in selecting the most suitable procedure for their specific needs.

Introduction

This compound is a valuable bifunctional molecule in organic synthesis, containing both a protected hydroxyl group and a reactive aldehyde moiety. Its utility is prominent in the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmaceutical intermediates. The selective oxidation of the primary alcohol, 2-((tert-Butyldimethylsilyl)oxy)ethanol, is a critical step in its preparation. This guide focuses on modern, mild, and selective oxidation methods that are compatible with the acid-sensitive tert-butyldimethylsilyl (TBS) protecting group.

Physicochemical Properties of Reactant and Product

A summary of the key physical and chemical properties of the starting material and the final product is provided below for reference.

| Property | 2-((tert-Butyldimethylsilyl)oxy)ethanol | This compound |

| CAS Number | 102229-10-7 | 102191-92-4 |

| Molecular Formula | C₈H₂₀O₂Si | C₈H₁₈O₂Si |

| Molecular Weight | 176.33 g/mol | 174.31 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to straw yellow liquid |

| Boiling Point | 74-80 °C (17 Torr)[1] | 165-167 °C (lit.)[2] |

| Density | 0.890 g/mL at 25 °C | 0.915 g/mL at 25 °C (lit.)[2] |

| Refractive Index | n20/D 1.430 | n20/D 1.432 (lit.)[2] |

Overview of Synthetic Workflow

The general experimental workflow for the synthesis of this compound from its alcohol precursor is depicted in the following diagram. The process involves the setup of an inert atmosphere, cooling of the reaction mixture, addition of reagents, reaction monitoring, and subsequent workup and purification.

Comparative Analysis of Oxidation Methods

The selection of an appropriate oxidation method is crucial for achieving high yield and purity while preserving the integrity of the TBS protecting group. The following table summarizes the key parameters of the Swern, Parikh-Doering, and Dess-Martin oxidations for the synthesis of this compound.

| Parameter | Swern Oxidation | Parikh-Doering Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Oxidizing System | DMSO, Oxalyl Chloride, Triethylamine | DMSO, SO₃•Pyridine, Triethylamine | Dess-Martin Periodinane |

| Typical Temperature | -78 °C to room temperature[2] | 0 °C to room temperature[3] | Room temperature[4] |

| Reaction Time | 1-2 hours[2] | 30 minutes - 2 hours | 1-16 hours |

| Reported Yield | ~100% (crude)[2] | >90% (for similar substrates)[3] | High, typically >90% |

| Key Advantages | High yield, reliable, cost-effective reagents | Milder than Swern, no cryogenic temperatures | Very mild, neutral pH, simple workup[4] |

| Key Disadvantages | Requires cryogenic temperatures, malodorous byproduct (DMS) | Hygroscopic SO₃•Pyridine complex, can require excess reagents | Expensive reagent, potentially explosive[5] |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the three highlighted oxidation methods.

The Swern oxidation is a widely used and reliable method for the synthesis of aldehydes from primary alcohols.[6] It involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures.[6]

Reaction Mechanism:

Experimental Protocol:

-

Under a nitrogen atmosphere, dissolve oxalyl chloride (13.7 mL, 162.2 mmol) in anhydrous dichloromethane (400 mL) in a three-necked flask equipped with a magnetic stirrer and a thermometer.[2]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[2]

-

Slowly add dimethyl sulfoxide (25.1 mL, 353.9 mmol) to the cooled solution and stir for 30 minutes.[2]

-

Add a solution of 2-((tert-butyldimethylsilyl)oxy)ethanol (26.0 g, 147.5 mmol) in anhydrous dichloromethane (100 mL) dropwise, maintaining the temperature at -78 °C.[2]

-

After stirring for an additional 30 minutes at -78 °C, slowly add triethylamine (102.74 mL, 737.0 mmol) dropwise.[2]

-

Continue stirring at -78 °C for 1 hour, then allow the reaction mixture to gradually warm to room temperature and stir for another hour.[2]

-

Adjust the pH of the reaction mixture to 4 with aqueous 2N hydrochloric acid.[2]

-

Extract the mixture with dichloromethane (3 x 400 mL).[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2] The product is reported as a colorless oil with a crude yield of 100% (34.0 g) and can often be used in subsequent steps without further purification.[2]

The Parikh-Doering oxidation is a milder alternative to the Swern oxidation that utilizes the sulfur trioxide pyridine complex (SO₃•Py) as the activating agent for DMSO.[3] A key advantage is that it can be conducted at 0 °C, avoiding the need for cryogenic temperatures.[3]

Reaction Mechanism:

Experimental Protocol:

-

In a flask under an inert atmosphere, dissolve 2-((tert-butyldimethylsilyl)oxy)ethanol (1.00 g, 5.67 mmol) and triethylamine (3.44 g, 4.74 mL, 34.0 mmol) in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add the sulfur trioxide pyridine complex (SO₃•Py, 2.71 g, 17.0 mmol) in portions to the stirred solution.

-

Add anhydrous dimethyl sulfoxide (4.03 g, 3.66 mL, 51.6 mmol) dropwise over 10 minutes.

-

Stir the resulting suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water (50 mL).

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize primary alcohols to aldehydes under very mild and neutral conditions.[4] This method is particularly advantageous for substrates with acid- or base-sensitive functional groups.[4]

Reaction Mechanism:

Experimental Protocol:

-

To a stirred solution of 2-((tert-butyldimethylsilyl)oxy)ethanol (1.00 g, 5.67 mmol) in anhydrous dichloromethane (50 mL) at room temperature, add Dess-Martin periodinane (2.88 g, 6.80 mmol) in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours. For substrates sensitive to the acetic acid byproduct, 1-2 equivalents of pyridine can be added.[4]

-

Upon completion, dilute the reaction mixture with diethyl ether (50 mL).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL) containing sodium thiosulfate (5 g).

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.

Conclusion

The synthesis of this compound from its corresponding alcohol can be effectively achieved using several mild oxidation methods. The Swern oxidation offers high yields and is cost-effective but requires cryogenic conditions. The Parikh-Doering oxidation provides a good alternative at more convenient temperatures. The Dess-Martin periodinane oxidation is exceptionally mild and ideal for sensitive substrates, though the reagent is more expensive. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available laboratory equipment. This guide provides the necessary detailed protocols and comparative data to enable an informed decision for the successful synthesis of this important building block.

References

- 1. (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL | 102229-10-7 [chemicalbook.com]

- 2. This compound | 102191-92-4 [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Data for (tert-Butyldimethylsilyloxy)acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (tert-Butyldimethylsilyloxy)acetaldehyde. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.69 | s | 1H | -CHO |

| 4.21 | d (J = 0.4 Hz) | 2H | -OCH₂- |

| 0.92 | s | 9H | -C(CH₃)₃ |

| 0.10 | s | 6H | -Si(CH₃)₂ |

Predicted data. Experimental conditions: 400 MHz, CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 201.5 | -CHO |

| 68.0 | -OCH₂- |

| 25.7 | -C(CH₃)₃ |

| 18.3 | -C(CH₃)₃ |

| -5.5 | -Si(CH₃)₂ |

Note: This is a predicted spectrum. Experimental data was not available in the searched resources.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretch (alkyl) |

| ~2720, ~2820 | C-H stretch (aldehyde) |

| ~1730 | C=O stretch (aldehyde) |

| ~1250 | Si-CH₃ bend |

| ~1100 | Si-O-C stretch |

Note: The IR spectrum for this compound is stated to conform to its structure, but specific peak values from experimental data were not available in the searched resources. The values presented are typical for the assigned functional groups.[2]

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectroscopic data are crucial for reproducibility and data interpretation. The following are generalized protocols applicable to the analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] The solvent should be free of water and other impurities.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[4]

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): this compound is a liquid, making Attenuated Total Reflectance (ATR) a suitable and straightforward method for IR analysis.[5][6]

-

Ensure the ATR crystal is clean. Wipe the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth, then allow it to dry completely.[7]

-

Place a small drop of the neat liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[5]

Data Acquisition (ATR-FTIR):

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions.[7]

-

Acquire the sample spectrum. The instrument will direct a beam of infrared radiation through the ATR crystal. The evanescent wave that penetrates the sample will be absorbed at specific frequencies corresponding to the vibrational modes of the molecule.

-

The resulting interferogram is then converted to an infrared spectrum via a Fourier transform.

-

Clean the ATR crystal thoroughly with an appropriate solvent after the measurement is complete.[7]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. tert-Butyldimethylsilyloxy)acetaldehyde, CAS No. 102191-92-4 - iChemical [ichemical.com]

- 2. (tert-Butyldimethylsiloxy)acetaldehyde, 90% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. organomation.com [organomation.com]

- 4. depts.washington.edu [depts.washington.edu]

- 5. agilent.com [agilent.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Tert-butyldimethylsilyl (TBDMS) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in modern organic synthesis, prized for its robust nature in protecting hydroxyl functionalities. Its widespread adoption is a testament to its reliability, offering a balance of stability and selective cleavage that is essential for the intricate molecular architecture required in pharmaceutical development and complex molecule synthesis. This guide provides a comprehensive overview of the TBDMS protecting group, including its core features, stability profile, and detailed experimental protocols for its installation and removal.

Core Properties and Advantages

The defining characteristic of the TBDMS group is the significant steric hindrance provided by the tert-butyl substituent on the silicon atom.[1] This bulkiness is the primary determinant of its enhanced stability compared to less sterically hindered silyl ethers, such as the trimethylsilyl (TMS) group.[1][2] TBDMS ethers exhibit remarkable stability across a broad spectrum of reaction conditions, including exposure to many acidic and basic environments, as well as organometallic reagents.[3] This resilience allows for greater flexibility in the design of synthetic routes, enabling chemists to perform a variety of transformations on other parts of a molecule without disturbing the protected alcohol.[4]

The introduction of the TBDMS group is typically achieved by reacting an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole or triethylamine.[2][3] The silicon atom in TBDMSCl is electrophilic, readily undergoing nucleophilic attack by the alcohol's oxygen, with the chloride ion serving as a leaving group.[3]

Quantitative Stability Data

The stability of silyl ethers is a critical factor in their selection and application. The TBDMS group is significantly more stable to hydrolysis than smaller silyl ethers. This difference in stability allows for the selective deprotection of more labile silyl groups while the TBDMS ether remains intact.[1] The relative stability of common silyl ethers is summarized below.

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-butyldiphenylsilyl) | 5,000,000 | ~20,000 |

| Data compiled from multiple sources.[1] |

The tert-butyldimethylsilyloxy group is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyloxy group.[5]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of a secondary alcohol with TBDMSCl and its subsequent deprotection.

Protection of a Secondary Alcohol with TBDMSCl

This procedure describes the silylation of a secondary alcohol using tert-butyldimethylsilyl chloride and imidazole.

-

Materials:

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature.[1]

-

Stir the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For more sterically hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.[1]

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.[1][6]

-

Wash the combined organic extracts with water and brine to remove DMF and imidazole.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the resulting TBDMS ether by flash column chromatography.[1]

-

Deprotection of a TBDMS Ether using TBAF

This protocol outlines the cleavage of a TBDMS ether using tetrabutylammonium fluoride (TBAF), which is a common method due to the high affinity of fluoride ions for silicon.[5][7]

-

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[1]

-

Add the TBAF solution dropwise to the stirred solution.[1]

-

Stir the reaction for 1-4 hours, monitoring by TLC.[1]

-

Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.[1]

-

Extract the mixture with diethyl ether or ethyl acetate.[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[1]

-

If necessary, purify the alcohol by flash column chromatography.

-

Signaling Pathways and Experimental Workflows

Reaction Mechanism: Protection of an Alcohol with TBDMSCl

The protection of an alcohol with TBDMSCl, catalyzed by imidazole, proceeds through a reactive silylating agent, N-tert-butyldimethylsilylimidazole.[5]

General Experimental Workflow: Protection and Deprotection

The overall process of using a protecting group involves three main stages: protection, reaction at another functional group, and deprotection.[8]

Logical Relationships: Choosing a Silyl Protecting Group

The choice of a silyl protecting group is dictated by the required stability and the conditions for its eventual removal.

References

(tert-Butyldimethylsilyloxy)acetaldehyde: A Comprehensive Technical Guide to Handling, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (tert-Butyldimethylsilyloxy)acetaldehyde, a versatile bifunctional reagent widely employed in organic synthesis. This document outlines its chemical and physical properties, detailed guidelines for safe handling and storage, and protocols for its synthesis and common applications. Particular emphasis is placed on its stability, potential hazards, and analytical characterization to ensure its effective and safe use in research and development settings, including pharmaceutical drug discovery.

Chemical and Physical Properties

This compound, also known as 2-(tert-butyldimethylsilyloxy)acetaldehyde, is a colorless to light straw-colored liquid. The presence of a sterically hindered tert-butyldimethylsilyl (TBDMS) ether protecting group and a reactive aldehyde functionality makes it a valuable building block in the synthesis of complex organic molecules.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 102191-92-4 | [2][3] |

| Molecular Formula | C₈H₁₈O₂Si | [3][4] |

| Molecular Weight | 174.31 g/mol | [3] |

| Appearance | Clear colorless to straw colored liquid | [4] |

| Boiling Point | 165-167 °C (lit.) | |

| Density | 0.915 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.432 (lit.) | |

| Flash Point | 60 °C (140 °F) - closed cup | |

| Solubility | No data available, but expected to be soluble in common organic solvents. |

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure laboratory safety.

Handling

This compound is a flammable liquid and an irritant.[3] All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE) must be worn.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

-

Respiratory Protection: If working outside of a fume hood or in case of a spill, a respirator with an appropriate organic vapor cartridge is necessary.

Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Take precautionary measures against static discharge.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

Storage

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Storage Temperature: 2-8°C is the recommended storage temperature.

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.

-

Inert Atmosphere: For long-term storage, blanketing with an inert gas such as argon or nitrogen is recommended to prevent potential oxidation or degradation.

Stability and Reactivity

Stability

The TBDMS ether group provides significant stability compared to a free hydroxyl group, particularly under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions and in the presence of fluoride ion sources. The aldehyde functionality is prone to oxidation and polymerization.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

-

Strong Oxidizing Agents: Can lead to vigorous reactions and potential fire.

-

Strong Acids: Will cleave the silyl ether bond.

-

Strong Bases: Can catalyze aldol condensation or other reactions.

-

Fluoride Ion Sources (e.g., Tetra-n-butylammonium fluoride - TBAF): Will readily cleave the silyl ether.

-

Metals: Aldehydes can react with certain metals.

Hazardous Decomposition Products

While specific data for this compound is limited, thermal decomposition of similar aldehydes can produce carbon monoxide, carbon dioxide, and other toxic fumes and gases.[5][6]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the Swern oxidation of 2-((tert-butyldimethylsilyl)oxy)ethanol.

Reaction Scheme:

References

- 1. Combining total synthesis and genetic engineering to probe dihydropyran formation in ambruticin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-((Tert-butyldimethylsilyl)oxy)acetaldehyde | C8H18O2Si | CID 4187788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 397510050 [thermofisher.com]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. Thermal decomposition products of butyraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic use of protecting groups is a cornerstone of success. Among the diverse arsenal of protecting groups available to the modern chemist, silyl ethers stand out for their versatility, ease of installation, and tunable stability, making them indispensable for the temporary masking of hydroxyl functionalities.[1][2] This technical guide provides a comprehensive overview of the core principles of silyl ether chemistry, detailed experimental protocols, and a comparative analysis of common silyl ethers to aid in the rational selection of the most suitable protecting group for a given synthetic challenge.

Introduction to Silyl Ethers

Silyl ethers are organosilicon compounds characterized by a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si-O-R⁴, where R⁴ is an alkyl or aryl group.[3] Their widespread adoption as protecting groups for alcohols stems from a favorable combination of attributes:

-

Ease of Formation: They are readily prepared by reacting an alcohol with a silyl halide (commonly a chloride or triflate) in the presence of a mild base.[1]

-

Tunable Stability: The stability of the silyl ether can be modulated by altering the steric bulk and electronic properties of the substituents on the silicon atom.[4]

-

Orthogonality: The wide range of stabilities allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule.[5]

-

Mild Cleavage Conditions: Deprotection is typically achieved under gentle conditions using fluoride ion sources or acidic hydrolysis, minimizing damage to sensitive functional groups.[6]

Common Silyl Ethers in Organic Synthesis

The choice of silyl ether is dictated by the specific requirements of the synthetic route, including the conditions of subsequent reaction steps and the desired point of deprotection. The most frequently employed silyl ethers include:

-

TMS (Trimethylsilyl): The simplest silyl ether, TMS is highly labile and is often used for the temporary protection of alcohols during reactions where a very mild deprotection is required.[3]

-

TES (Triethylsilyl): With slightly increased steric bulk compared to TMS, TES ethers offer greater stability towards hydrolysis.[3]

-

TBS/TBDMS (tert-Butyldimethylsilyl): This is one of the most popular silyl protecting groups due to its broad utility and stability to a wide range of non-acidic and non-fluoride reaction conditions.[2][3]

-

TIPS (Triisopropylsilyl): The significant steric hindrance provided by the three isopropyl groups makes TIPS ethers exceptionally stable, particularly towards basic conditions.[3]

-

TBDPS (tert-Butyldiphenylsilyl): TBDPS ethers are renowned for their high stability under acidic conditions, surpassing that of most other common silyl ethers.[3]

Mechanism of Protection and Deprotection

The formation and cleavage of silyl ethers proceed through well-understood mechanistic pathways.

Protection of Alcohols

The protection of an alcohol as a silyl ether is typically achieved by reacting the alcohol with a silyl chloride (R₃SiCl) in the presence of a base, such as imidazole or triethylamine.[2] The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom. The base serves to activate the alcohol and to scavenge the HCl generated during the reaction. A widely used method is the Corey protocol, which employs imidazole as the base in a solvent like N,N-dimethylformamide (DMF).[3]

Deprotection of Silyl Ethers

The removal of the silyl protecting group can be accomplished through two primary mechanisms:

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the oxygen atom of the silyl ether is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or an alcohol. The rate of acidic cleavage is highly dependent on the steric hindrance around the silicon atom.[7]

-

Fluoride-Mediated Cleavage: Fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF), readily attack the silicon atom, forming a strong Si-F bond and liberating the alcohol.[8] This method is highly effective and is often the preferred method for cleaving sterically hindered silyl ethers. The fluoride-mediated deprotection is believed to proceed through a pentavalent silicon intermediate.[9]

Quantitative Comparison of Silyl Ether Stability

The relative stability of common silyl ethers is a critical factor in designing a successful protecting group strategy. The following tables summarize the relative resistance to cleavage under acidic and basic conditions.

Table 1: Relative Stability of Silyl Ethers in Acidic Media [3][7]

| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

Table 2: Relative Stability of Silyl Ethers in Basic Media [3][7]

| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 10-100 |

| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |

| Triisopropylsilyl | TIPS | 100,000 |

Experimental Protocols

The following are detailed experimental protocols for the protection of a primary alcohol with TBSCl and the deprotection of a TBS ether using TBAF.

Protocol for the Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl)

This procedure is based on the Corey protocol and is a reliable method for the formation of TBS ethers.[10]

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 eq) and dissolve it in anhydrous DMF (approximately 0.5 M solution).

-

Add imidazole (2.2 eq) to the solution and stir until it dissolves.

-

Add TBSCl (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours for primary alcohols.

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the product with Et₂O or EtOAc (3 x volume of DMF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure TBS-protected alcohol.

Protocol for the Deprotection of a tert-Butyldimethylsilyl (TBS) Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol describes the standard procedure for the cleavage of a TBS ether.

Materials:

-

TBS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in tetrahydrofuran (THF) (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether (Et₂O) or ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the TBS-protected alcohol (1.0 eq) and dissolve it in anhydrous THF (approximately 0.2 M solution).

-

To the stirred solution, add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with Et₂O or EtOAc (3 x volume of THF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.

Visualization of Workflows and Decision-Making

The following diagrams illustrate the general workflow for utilizing silyl ethers and a decision-making process for selecting the appropriate silyl ether.

Caption: General workflow for the use of silyl ether protecting groups.

Caption: Decision-making guide for selecting a suitable silyl ether.

Applications in Drug Development

The strategic application of silyl ethers is prevalent in the synthesis of complex pharmaceutical agents. Their ability to mask hydroxyl groups prevents unwanted side reactions during crucial bond-forming steps, such as Grignard reactions, Wittig reactions, and various cross-coupling reactions.[11] The selective deprotection of different silyl ethers in a polyhydroxylated molecule allows for the sequential modification of specific hydroxyl groups, a technique that is vital in the total synthesis of natural products and their analogues for drug discovery.[12] Furthermore, the tunable hydrolysis rates of silyl ethers have been explored for prodrug strategies, where the silyl ether linkage is designed to be cleaved under specific physiological conditions to release the active drug.[13]

Conclusion

Silyl ethers are a powerful and versatile class of protecting groups that have become an essential tool in modern organic synthesis. A thorough understanding of their relative stabilities, mechanisms of formation and cleavage, and the nuances of their application is critical for researchers and scientists in the field of drug development. By carefully selecting the appropriate silyl ether and employing robust experimental protocols, chemists can navigate complex synthetic pathways with greater efficiency and control, ultimately accelerating the discovery and development of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. benchchem.com [benchchem.com]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

- 11. homework.study.com [homework.study.com]

- 12. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

The Versatile Role of (tert-Butyldimethylsilyloxy)acetaldehyde as a Protected Aldehyde Synthon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(tert-Butyldimethylsilyloxy)acetaldehyde, a bifunctional molecule featuring a protected primary alcohol and a reactive aldehyde, serves as a crucial C2 building block in modern organic synthesis. Its strategic importance lies in its ability to act as a stable, yet readily unmaskable, acetaldehyde equivalent. This allows for the controlled introduction of a hydroxyethyl or vinyl group in complex, multi-step syntheses of natural products and pharmaceutically active compounds. This technical guide provides an in-depth overview of its synthesis, properties, and applications, complete with detailed experimental protocols and reaction schemes.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a boiling point of 165-167 °C.[1] Key physical and chemical data are summarized in the table below.

| Property | Value |

| CAS Number | 102191-92-4 |

| Molecular Formula | C8H18O2Si |

| Molecular Weight | 174.31 g/mol [1] |

| Boiling Point | 165-167 °C (lit.)[1] |

| Density | 0.915 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.432 (lit.)[1] |

| Storage Temperature | 2-8°C[1] |

Synthesis of this compound

A common and scalable synthesis of this compound involves a two-step process starting from readily available ethylene glycol and tert-butyldimethylsilyl chloride. The first step is a selective monosilylation of ethylene glycol, followed by oxidation of the remaining primary alcohol to the desired aldehyde.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of (tert-Butyldimethylsilyloxy)ethanol

This procedure is adapted from patent CN105367596A.

| Reactant/Reagent | Molar Ratio | Amount |

| Ethylene Glycol | 4.0 | 248 kg |

| tert-Butyldimethylsilyl Chloride | 1.0 | 151 kg |

| Pyridine | 1.1 | As required |

| Sherwood Oil (Solvent) | - | As required |

Procedure:

-

tert-Butyldimethylsilyl chloride (151 kg) is dissolved in Sherwood oil.

-

Ethylene glycol (248 kg) is added dropwise to the solution.

-

Pyridine is added as an acid scavenger.

-

The reaction mixture is heated to reflux at 45°C for 36 hours.

-

After completion, the reaction mixture is filtered, and the filtrate is collected.

-

The solvent is removed by atmospheric distillation at 90-110°C.

-

The crude product is purified by vacuum distillation, collecting the fraction at 130°C.

-

This process yields (tert-Butyldimethylsilyloxy)ethanol with a purity of ≥99.96% and a yield of 70%.

Step 2: Oxidation to this compound

| Reactant/Reagent | Molar Ratio | Amount |

| (tert-Butyldimethylsilyloxy)ethanol | 1.0 | 164 kg |

| 2-Iodoxybenzoic acid (IBX) | 1.1 | 282 kg |

| Sherwood Oil (Solvent) | - | As required |

| Ether | - | As required |

Procedure:

-

(tert-Butyldimethylsilyloxy)ethanol (164 kg) is dissolved in Sherwood oil.

-

2-Iodoxybenzoic acid (IBX, 282 kg) is added to the solution.

-

The reaction mixture is heated to reflux at 70°C for 15 hours.

-

The reaction mixture is then extracted with ether.

-

The organic phase is collected, filtered, and the filtrate is concentrated by atmospheric distillation to remove the solvent.

-

The crude product is purified by vacuum distillation (10-20 mmHg), collecting the fraction at 60-80°C.

-

This procedure affords this compound with a purity of ≥99.97% and a yield of 82%.

Synthesis of this compound.

Role as a Protected Aldehyde Synthon in Total Synthesis

This compound is extensively used in the total synthesis of complex natural products. Its protected hydroxyl group is stable under a variety of reaction conditions, including those involving strong bases and nucleophiles. This allows for the aldehyde functionality to react selectively, with the silyl ether being deprotected at a later stage of the synthesis.

Application in the Total Synthesis of (+)-Ambruticin S

In the total synthesis of the antifungal agent (+)-ambruticin S, a key fragment is constructed utilizing a protected hydroxyacetaldehyde derivative.[2][3] While the exact this compound was not used in the cited fragment synthesis, a similar strategy involving a protected two-carbon aldehyde synthon is employed, highlighting the general utility of this approach. The synthesis of a key intermediate often involves the coupling of an organometallic reagent with a protected aldehyde.

Application in the Total Synthesis of (−)-Laulimalide

The total synthesis of the microtubule-stabilizing agent (−)-laulimalide also showcases the importance of protected aldehyde synthons.[4][5] In one reported synthesis, a highly diastereoselective Sakurai reaction is employed, where a silyl enol ether reacts with an aldehyde.[4][5] The use of a protected hydroxyacetaldehyde allows for the introduction of a key structural motif that is later elaborated to form the final natural product.

Key Reactions of this compound

As an aldehyde, this compound undergoes a variety of characteristic reactions, including aldol additions, Wittig reactions, and reactions with organometallic reagents.

Aldol Reaction

The aldol reaction is a powerful carbon-carbon bond-forming reaction. This compound can act as the electrophilic partner in crossed aldol reactions with ketones or other enolizable aldehydes.

Representative Experimental Protocol: Aldol Reaction with a Ketone

The following is a general procedure for a base-catalyzed aldol condensation. Specific conditions may vary depending on the ketone used.

| Reactant/Reagent | Molar Ratio |

| This compound | 1.0 |

| Ketone (e.g., Acetone) | 1.5 |

| Sodium Hydroxide (10% aq. solution) | 0.1 |

| Ethanol/Water (1:1) | - |

Procedure:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add the ketone (1.5 eq) to the solution and stir at room temperature.

-

Slowly add a 10% aqueous solution of sodium hydroxide (0.1 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with 1 M HCl.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Generalized Aldol Reaction Pathway.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can be converted to the corresponding alkene by reaction with a phosphonium ylide.

Representative Experimental Protocol: Wittig Reaction

The following is a general procedure for a Wittig reaction. The specific phosphonium salt and base will determine the structure of the resulting alkene.

| Reactant/Reagent | Molar Ratio |

| Phosphonium Salt | 1.1 |

| Strong Base (e.g., n-BuLi) | 1.1 |

| This compound | 1.0 |

| Anhydrous THF | - |

Procedure:

-

Suspend the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0°C and add the strong base (1.1 eq) dropwise to generate the ylide.

-

Stir the resulting colored solution for 30 minutes at 0°C.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.

Generalized Wittig Reaction Pathway.

Deprotection of the TBDMS Ether

A key advantage of using the tert-butyldimethylsilyl (TBDMS) protecting group is the wide array of methods available for its cleavage, allowing for selective deprotection in the presence of other functional groups.

Common Deprotection Methods

| Reagent | Conditions | Selectivity |

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Highly effective for most silyl ethers. |

| Hydrofluoric acid (HF) | Acetonitrile, pyridine | Can be buffered with pyridine to avoid acid-labile groups. |

| Acetyl chloride | Methanol, catalytic | Mild and tolerates various other protecting groups.[4] |

| Stannous chloride (SnCl2) | Ethanol or water, microwave irradiation | Rapid and efficient deprotection.[2] |

| Cerium(IV) triflate | Acetonitrile/water | - |

Conclusion

This compound is a highly valuable and versatile C2 synthon in organic synthesis. Its utility stems from the robust nature of the TBDMS protecting group, which allows for a wide range of transformations to be carried out on the aldehyde functionality without affecting the protected alcohol. The availability of numerous, mild deprotection protocols further enhances its synthetic utility. For researchers and professionals in drug development and natural product synthesis, a thorough understanding of the synthesis and reactivity of this synthon is essential for the efficient construction of complex molecular architectures.

References

Methodological & Application

Application Note: Swern Oxidation of 2-((tert-butyldimethylsilyl)oxy)ethanol to 2-((tert-butyldimethylsilyl)oxy)ethanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Swern oxidation is a widely utilized method in organic synthesis for the mild and efficient conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] This reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, in the presence of a hindered organic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA).[2] A key advantage of the Swern oxidation is its ability to be performed under cryogenic conditions (typically -78 °C), which allows for high functional group tolerance and prevents over-oxidation of aldehydes to carboxylic acids, a common side reaction in other oxidation methods.[1] The reaction byproducts, dimethyl sulfide, carbon monoxide, and carbon dioxide, are volatile and can be readily removed, simplifying product purification.[2] This application note provides a detailed protocol for the Swern oxidation of the primary alcohol 2-((tert-butyldimethylsilyl)oxy)ethanol to the corresponding aldehyde, 2-((tert-butyldimethylsilyl)oxy)ethanal.

Reaction Scheme

Figure 1. Swern oxidation of 2-((tert-butyldimethylsilyl)oxy)ethanol.

Experimental Protocol

This protocol is adapted from established Swern oxidation procedures.[3]

Materials:

-

2-((tert-butyldimethylsilyl)oxy)ethanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et3N)

-

Anhydrous dichloromethane (CH2Cl2)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Nitrogen inlet

-

Cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under a nitrogen atmosphere, a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of dimethyl sulfoxide (2.4 eq) in anhydrous dichloromethane is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.

-

A solution of 2-((tert-butyldimethylsilyl)oxy)ethanol (1.0 eq) in anhydrous dichloromethane is then added dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains at -78 °C. The resulting mixture is stirred for an additional 30 minutes.

-

Triethylamine (5.0 eq) is added dropwise to the reaction mixture. After the addition is complete, the mixture is stirred for another 30 minutes at -78 °C.

-

The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-((tert-butyldimethylsilyl)oxy)ethanal.

-

The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

| Parameter | Starting Material: 2-((tert-butyldimethylsilyl)oxy)ethanol | Product: 2-((tert-butyldimethylsilyl)oxy)ethanal |

| Molecular Formula | C8H20O2Si | C8H18O2Si |

| Molecular Weight | 176.33 g/mol | 174.31 g/mol [4] |

| Appearance | Colorless to light yellow liquid | Colorless oil |

| Boiling Point | 74-80 °C @ 17 Torr | 165-167 °C[3] |

| Density | 0.890 g/mL | 0.915 g/mL at 25 °C[3] |

| Refractive Index | 1.430 | n20/D 1.432[3] |

| Yield | - | Quantitative (crude)[3], ~92% (purified) |

| Spectroscopic Data | ¹³C NMR : (CDCl₃) δ (ppm) ~202.0 (CHO), 69.0 (CH₂O), 25.7 (C(CH₃)₃), 18.2 (C(CH₃)₃), -5.5 (Si(CH₃)₂) IR (neat) : ν (cm⁻¹) ~2955, 2929, 2857, 1730 (C=O), 1255, 1098, 836, 778 |

Mandatory Visualizations

Experimental Workflow

Figure 2. Experimental workflow for the Swern oxidation.

Reaction Mechanism

Figure 3. Mechanism of the Swern oxidation.

References

Application Notes and Protocols for Aldol Reactions Using (tert-Butyldimethylsilyloxy)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting aldol reactions with (tert-butyldimethylsilyloxy)acetaldehyde. This versatile building block is a valuable reagent in organic synthesis, particularly in the construction of complex polyketide and macrolide natural products. Its silyl-protected hydroxyl group allows for strategic synthetic manipulations, making it a key component in the synthesis of several biologically active molecules.

Introduction

This compound is an important C2 building block in organic synthesis. The bulky tert-butyldimethylsilyl (TBS) protecting group offers stability under a range of reaction conditions, yet can be readily removed when desired. This aldehyde is frequently employed as an electrophile in aldol reactions to introduce a protected β-hydroxy aldehyde moiety, a common structural motif in many natural products. Its use has been documented in the total synthesis of complex molecules such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A.[1]

This document outlines protocols for diastereoselective and enantioselective aldol reactions involving this compound, providing researchers with the necessary information to incorporate this reagent into their synthetic strategies.

Diastereoselective Aldol Reaction Protocols

A common strategy for achieving high diastereoselectivity in aldol reactions is the use of chiral auxiliaries, such as those employed in Evans aldol reactions, or by using chiral ketone enolates. The following protocols are based on established methodologies and can be adapted for reactions with this compound.

Evans-Type Asymmetric Aldol Reaction

The Evans aldol reaction utilizes a chiral oxazolidinone auxiliary to direct the stereochemical outcome of the reaction. The formation of a boron enolate from an N-acylated oxazolidinone, followed by reaction with an aldehyde, typically proceeds with high diastereoselectivity.

Experimental Protocol:

-

Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C is added di-n-butylboryl trifluoromethanesulfonate (DBBT, 1.1 equiv). Triethylamine (TEA, 1.2 equiv) is then added dropwise, and the resulting mixture is stirred for 30 minutes at 0 °C.

-